Benzo[ghi]fluoranthene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene | |
|---|---|---|
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InChI |
InChI=1S/C18H10/c1-3-11-7-9-13-10-8-12-4-2-6-15-14(5-1)16(11)18(13)17(12)15/h1-10H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIHPPOCKIHUQJ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C3=C(C=C2)C=C5 | |
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Molecular Formula |
C18H10 | |
| Record name | BENZO(g,h,i)FLUORANTHENE | |
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DSSTOX Substance ID |
DTXSID4075455 | |
| Record name | Benzo[ghi]fluoranthene | |
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Molecular Weight |
226.3 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow, odorless solid with greenish-yellow fluorescence; Solutions exhibit blue fluorescence; [CHEMINFO], YELLOW CRYSTALS. | |
| Record name | Benzo(ghi)fluoranthene | |
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Solubility |
Insoluble in water, Solubility in water: none | |
| Record name | Benzo(ghi)fluoranthene | |
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Density |
1.36 g/cu cm, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
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Vapor Density |
7.8 (Air = 1), Relative vapor density (air = 1): 7.8 | |
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Vapor Pressure |
Vapor pressure: <0.075 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
Yellow crystals, Yellow needles with greenish-yellow fluorescence (recrystallzed from petroleum ether (a mixture of low-boiling hydrocarbons)); blue fluorescence in solution | |
CAS No. |
203-12-3 | |
| Record name | Benzo[ghi]fluoranthene | |
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Melting Point |
149 °C, Fusion (melting point): 151.2 °C; Enthalpy of Fusion: 11.8 kJ/mol at 424 °C | |
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Environmental Dynamics and Formation Pathways of Benzo Ghi Fluoranthene
Anthropogenic Generation Mechanisms
Human activities are the predominant source of Benzo[ghi]fluoranthene in the environment. hbm4eu.euenvironment-agency.gov.uk The compound is not commercially produced or used, except in small quantities for research purposes. nih.gov Its widespread presence is a direct consequence of various combustion and industrial processes. nih.govospar.org
Incomplete Combustion Processes
The most significant anthropogenic source of this compound is the incomplete combustion of organic matter. cymitquimica.comnih.govontosight.ai This process occurs when organic materials such as coal, oil, petrol, wood, and garbage are burned without sufficient oxygen to achieve complete oxidation. ontosight.aiscielo.org.mxdcceew.gov.au The thermal decomposition of organic matter at temperatures between 500 to 900 °C leads to the formation of a variety of PAHs, including this compound. alsglobal.eu These compounds are then released into the atmosphere, often attached to particulate matter like soot. ospar.orgdcceew.gov.au
Pyrolysis of Organic Matter
Pyrolysis, the thermal decomposition of organic materials at elevated temperatures in the absence of oxygen, is another key pathway for the formation of this compound. scielo.org.mxfao.org During pyrolysis, complex organic molecules break down into smaller, more volatile fragments, which can then recombine to form stable aromatic structures like PAHs. scielo.org.mx Research has shown that the pyrolysis of various organic feedstocks, including wood and other biomass, can generate this compound. psu.eduresearchgate.netnih.gov The temperature of pyrolysis plays a crucial role, with higher temperatures generally leading to a greater production of PAHs. nih.govcelignis.com For example, the pyrolysis of wheat straw has been shown to produce this compound, with its concentration in the resulting biochar and pyrolytic fluid varying with the process temperature. mdpi.com
Industrial Operations and Emissions
A number of industrial activities are significant sources of this compound emissions. These include:
Petroleum Refineries: The refining of crude oil involves high-temperature processes that can lead to the formation of PAHs. dcceew.gov.au
Coke Production: Coke ovens, used in the production of steel, are a major source of PAH emissions, including this compound. nih.govnaturvardsverket.se
Aluminum Production: Aluminum smelters have been identified as sources of this compound. ospar.orgnih.gov
Asphalt (B605645) and Bitumen Production: The manufacturing of asphalt and bitumen for road construction and other applications releases PAHs. dcceew.gov.au
Manufacturing: The production of plastics and rubber can also contribute to PAH emissions, particularly when recycled materials are subjected to thermal decomposition. journalagent.comroadmaptozero.com
Workers in these industries may be exposed to this compound through inhalation of airborne particles and dermal contact. nih.govregenesis.com
Vehicular Emissions and Fuel Combustion
The combustion of fuels in motor vehicles is a major contributor to atmospheric this compound levels. nih.govfao.orgnaturvardsverket.se Both gasoline and diesel engines produce PAHs as byproducts of incomplete fuel combustion. nih.govscielo.org.mx Studies have identified this compound in vehicle exhaust and road dust. nih.goveeer.orgeeer.org The emission rates can vary significantly depending on the vehicle technology, with non-catalyst-equipped gasoline vehicles emitting substantially higher levels of this compound compared to those with catalytic converters. nih.gov
This compound Emissions from Gasoline-Powered Vehicles
| Vehicle Technology | Gas Phase Emissions (µg/km) | Particle Phase Emissions (µg/km) |
|---|---|---|
| Catalyst-Equipped | 0.276 | 0.063 |
| Non-Catalyst-Equipped | 10.7 | 46.8 |
Data Source: PubChem CID 9144. nih.gov
Domestic Combustion and Heating Systems
Residential heating, particularly the burning of wood in stoves and fireplaces, is a significant source of indoor and outdoor this compound pollution. ontosight.aiacs.orgresearchgate.net Studies have shown that indoor air levels of this compound can be three to five times higher in homes with wood-burning appliances. acs.orgresearchgate.net The combustion of different types of wood can produce varying amounts of this compound. nih.gov For instance, the burning of pine and oak wood has been found to release this compound. nih.gov
This compound Emission Rates from Wood Combustion
| Wood Type | Emission Rate (mg/kg of log burned) |
|---|---|
| Pine Wood | 0.11 - 0.27 |
| Oak Wood | 0.11 - 0.27 |
| Synthetic Log | 0.11 - 0.27 |
Data Source: PubChem CID 9144. nih.gov
Natural Environmental Contributions
While anthropogenic activities are the primary source, natural processes also contribute to the environmental presence of this compound. cymitquimica.comospar.orgontosight.ai These natural sources are primarily related to combustion and geological processes. nih.govdoi.org
Forest Fires: Wildfires and the burning of biomass are significant natural sources of PAHs, including this compound. doi.orgnih.govmdpi.com The temperature of the fire can influence the types and quantities of PAHs produced. doi.org
Volcanic Eruptions: Volcanic activity releases various gases and particulate matter into the atmosphere, which can include PAHs formed from the high-temperature geological processes. nih.govmdpi.comnaturvardsverket.se
Fossil Fuels: this compound is a natural component of fossil fuels like coal and crude oil. nih.govnaturvardsverket.se
Forest Fires and Carbonization
Forest fires are a significant natural source of this compound. environment-agency.gov.uknaturvardsverket.seresearchgate.net The incomplete combustion of wood and other biomass during these events leads to the formation and release of a variety of PAHs, including this compound, into the atmosphere. environment-agency.gov.uktpsgc-pwgsc.gc.canaturvardsverket.seresearchgate.net The temperatures of these fires can influence the relative abundance of different PAHs. Research has shown that the ratio of this compound to benz[a]anthracene can be used as an indicator of wildfire temperatures, with higher ratios suggesting higher combustion temperatures due to the greater thermal stability of this compound. doi.org
Carbonization, the process of converting organic substances into carbon through heating, is another key pathway for the formation of this compound. This process is central to activities such as coke production in the steel industry and the operation of gasoline and diesel engines, all of which have been identified as sources of this compound. naturvardsverket.senih.gov
Environmental Compartmentalization and Distribution
Due to its physical and chemical properties, this compound is distributed across various environmental compartments, including the atmosphere, water systems, and soil. sahealth.sa.gov.auresearchgate.netresearchgate.net Its hydrophobic nature and low water solubility mean that it tends to associate with particulate matter. tpsgc-pwgsc.gc.casahealth.sa.gov.au
Atmospheric Particulate Matter and Vapor Phase Partitioning
In the atmosphere, this compound exists in both the vapor phase and adsorbed to particulate matter. nih.govcsic.es Its partitioning between these two phases is influenced by factors such as temperature and the concentration of airborne particles. herts.ac.uk As a higher molecular weight PAH, it has a greater tendency to be associated with particulate matter. bioline.org.brnih.gov This association with fine particles allows for long-range atmospheric transport. herts.ac.uk Studies in urban and suburban areas have identified this compound as a predominant PAH in suspended particulate matter, with vehicle emissions being a major source. bioline.org.br
Occurrence in Aquatic Systems and Sediments
This compound enters aquatic systems through atmospheric deposition and runoff from contaminated land. tpsgc-pwgsc.gc.canaturvardsverket.se Due to its low solubility in water and strong tendency to adsorb to particles, it readily partitions from the water column to sediments. tpsgc-pwgsc.gc.casahealth.sa.gov.aucsic.es Consequently, sediments in rivers, lakes, and coastal areas often act as a sink for this and other PAHs. tandfonline.comblackmeditjournal.org Monitoring studies in various aquatic environments, such as the Baltic Sea and the Mediterranean Sea, have consistently detected this compound in sediments, often at elevated concentrations in areas impacted by industrial activities and shipping. tandfonline.comblackmeditjournal.org
Terrestrial Soil Contamination
Soil contamination with this compound is widespread, particularly in industrial and urban areas. sahealth.sa.gov.auresearchgate.net The primary sources of this contamination include atmospheric deposition of vehicle emissions and industrial byproducts, as well as spills of materials like coal tar and creosote (B1164894). tpsgc-pwgsc.gc.capjoes.com Due to its strong adsorption to soil organic matter, this compound is relatively immobile in soil, leading to its accumulation in the upper soil layers. nih.govnih.gov This persistence and accumulation can pose a long-term source of contamination to the surrounding environment. nih.gov
Bioaccumulation and Biotic Transfer Mechanisms
This compound has the potential to bioaccumulate in organisms, meaning it can be taken up and stored in their tissues at concentrations higher than in the surrounding environment. environment-agency.gov.ukepa.gov This is largely due to its lipophilic (fat-loving) nature, which allows it to be stored in the fatty tissues of organisms. epa.gov The process of bioaccumulation can lead to the transfer of this compound through the food web.
Studies have investigated the bioaccumulation of this compound in various organisms, particularly in aquatic environments. For instance, research on mussels has shown that they can accumulate this compound from contaminated sediments. nih.gov However, the bioaccumulation potential can be influenced by the organism's ability to metabolize the compound. nih.gov Some aquatic organisms possess enzymes that can break down PAHs, potentially reducing their bioaccumulation. nih.gov
Table 1: Environmental Occurrence of this compound
| Environmental Compartment | Common Sources | Typical Concentrations |
|---|---|---|
| Atmosphere | Vehicle emissions, industrial combustion, forest fires naturvardsverket.seresearchgate.netnih.govbioline.org.br | Urban air: 0.30 - 0.45 ng/m³; Suburban air: 0.15 - 0.20 ng/m³ bioline.org.br |
| Aquatic Sediments | Atmospheric deposition, industrial and municipal wastewater discharges, shipping tandfonline.comblackmeditjournal.org | Contaminated harbors: up to 17,006 ng/g dry weight blackmeditjournal.org |
| Soil | Atmospheric deposition, industrial waste, spills of coal tar and creosote tpsgc-pwgsc.gc.caresearchgate.netpjoes.com | Urban/industrial soils: can exceed 1000 µg/kg pjoes.com |
| Biota (Mussels) | Uptake from contaminated water and sediments nih.gov | 10-30 ng/g dry weight in transplanted mussels nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Benz[a]anthracene |
| Benzo[a]pyrene (B130552) |
| Benzo[b]fluoranthene (B1141397) |
| Benzo[e]pyrene |
| This compound |
| Benzo[ghi]perylene (B138134) |
| Benzo[j]fluoranthene |
| Benzo[k]fluoranthene |
| Chrysene |
| Coronene |
| Creosote |
| Cyclopenta[cd]pyrene |
| Dibenz[a,h]anthracene |
| Fluoranthene (B47539) |
| Fluorene |
| Indeno[1,2,3-cd]pyrene |
| Naphthalene |
| Phenanthrene |
| Pyrene |
| Retene |
Metabolic Transformations and Toxicokinetics of Benzo Ghi Fluoranthene
Pathways of Biotransformation
The metabolic conversion of Benzo[ghi]fluoranthene involves a series of enzymatic reactions that can be broadly categorized into activation pathways, leading to toxic metabolites, and detoxification pathways.
The initial step in the metabolic activation of many PAHs, including this compound, is typically an epoxidation reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1. nih.govmdpi.com This reaction forms an unstable arene oxide. This epoxide can then be hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol. A subsequent epoxidation of the dihydrodiol in the same benzo ring results in the formation of a vicinal dihydrodiol epoxide. carnegiescience.edu
For this compound, this process can lead to the formation of reactive metabolites such as syn-Benzo[ghi]fluoranthene-3,4-dihydrodiol-5,5a-epoxide (syn-B[ghi]FDE) and anti-B[ghi]FDE. acs.orgacs.org These diol epoxides are considered ultimate carcinogenic metabolites of certain PAHs because their electrophilic nature allows them to react readily with nucleophilic sites on cellular macromolecules. researchgate.net
Table 1: Key Reactive Metabolites of this compound
| Metabolite Class | Specific Example | Role in Toxicity |
|---|---|---|
| Oxides | This compound 3,4-oxide | Precursor to dihydrodiols |
| Dihydrodiols | This compound 3,4-dihydrodiol | Precursor to diol epoxides |
The highly reactive diol epoxides of this compound can covalently bind to DNA, forming DNA adducts. mdpi.com This process is a critical step in the initiation of chemical carcinogenesis. youtube.com The formation of these adducts can lead to mutations if not repaired before DNA replication.
The majority of DNA adducts from syn-B[ghi]FDE result from the opening of the epoxide ring by the exocyclic amino groups of deoxyguanosine (dG), deoxyadenosine (B7792050) (dA), and deoxycytidine (dC). acs.org Both stable and depurinating adducts can be formed. Stable adducts are persistent modifications to the DNA structure, while depurinating adducts involve the loss of the purine (B94841) base from the deoxyribose sugar, creating an apurinic site.
Comparative DNA binding studies have shown that 57% of anti-B[ghi]FDE and 33% of syn-B[ghi]FDE are converted into DNA adducts. acs.orgacs.org anti-B[ghi]FDE exhibits a greater affinity for dA relative to dG compared to syn-B[ghi]FDE when reacted with native calf-thymus DNA. acs.orgacs.org
Table 2: DNA Adduct Formation from this compound Diol Epoxides
| Diol Epoxide Isomer | % Conversion to DNA Adducts | Primary Target Bases | dA/dG Ratio (native DNA) |
|---|---|---|---|
| anti-B[ghi]FDE | 57% | dA, dG | 0.79 |
Comparative Metabolic Studies
In vitro studies using hepatic microsomes are instrumental in elucidating the metabolic pathways of PAHs. While specific detailed metabolic profiles for this compound in human liver microsomes are not extensively documented in the provided search results, studies on the closely related compound fluoranthene (B47539) and other PAHs like benzo[a]pyrene (B130552) provide valuable insights. nih.govnih.govwur.nl
These studies reveal that liver microsomes from various species, including humans, can metabolize PAHs into a range of products, including dihydrodiols and phenols. nih.govwur.nl For instance, the metabolism of fluoranthene in liver microsomes produces metabolites such as FLA 2,3-diol and 3-hydroxy FLA. nih.gov The rate of metabolism varies significantly across different species. nih.gov It is expected that this compound would undergo similar metabolic transformations in human liver microsomes, mediated by CYP enzymes.
In vivo animal studies are crucial for understanding the toxicokinetics and metabolism of chemicals in a whole-organism context. While specific in vivo metabolic studies for this compound were not detailed in the provided search results, research on other PAHs demonstrates that metabolites formed in vivo are generally consistent with those observed in in vitro systems. Animal studies have shown that active metabolites of some PAHs can bind to DNA in vivo. nih.gov For example, benzo[b]fluoranthene (B1141397) metabolism has been investigated in rats, identifying various hydroxy and dihydrodiol metabolites. nih.gov These studies underscore the importance of metabolic activation in the carcinogenicity of PAHs in animal models.
Microbial and Fungal Degradation Mechanisms
Microorganisms, including bacteria and fungi, play a significant role in the environmental degradation of PAHs. mdpi.comamazonaws.comnih.gov Several bacterial species, such as those from the genera Pseudomonas, have been identified as capable of degrading fluoranthene and benzo[a]pyrene. nih.gov The degradation process is typically aerobic and involves dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and further breakdown. nih.gov
Fungi, particularly white-rot fungi, are also effective in degrading PAHs. mdpi.com They employ extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, which can oxidize a wide range of organic compounds, including PAHs. mdpi.com Studies on fluoranthene degradation by fungi like Trichoderma lixii and Talaromyces pinophilus have shown efficient metabolism of the compound. mdpi.com The degradation pathway often involves oxygenation and ring cleavage, leading to the formation of intermediates that can enter central metabolic pathways. mdpi.com
Table 3: Microorganisms Involved in the Degradation of Related PAHs
| Microorganism Type | Genus/Species Example | Degradation Mechanism |
|---|---|---|
| Bacteria | Pseudomonas sp. | Dioxygenase-mediated ring cleavage |
| Fungi | Trichoderma lixii | Ligninolytic enzyme oxidation |
Bacterial Biotransformation Pathways
The specific bacterial biotransformation pathways for this compound are not extensively documented in scientific literature. However, general principles of bacterial degradation of high molecular weight (HMW) PAHs provide a framework for understanding its likely metabolic fate. Bacteria capable of degrading complex PAHs are often isolated from contaminated soils and sediments mdpi.com.
Research on soils from former gasworks sites has indicated that microbial cultures can reduce the concentration of this compound. In one study using a bioslurry of contaminated soil, the concentration of this compound was reduced by 31% over 29 days, demonstrating that it is susceptible to microbial degradation, although specific bacterial strains and metabolic intermediates were not identified nih.gov.
The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol frontiersin.org. This is then followed by dehydrogenation to form a diol. The aromatic ring is subsequently cleaved by either intradiol or extradiol ring-cleaving dioxygenases, leading to the formation of intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle frontiersin.org.
Given its complex structure with five fused aromatic rings, the complete mineralization of this compound by a single bacterial species is considered challenging. Often, a consortium of different bacteria is required to achieve complete degradation of such HMW PAHs mdpi.com. The degradation of other five-ring PAHs, such as benzo[a]pyrene, often occurs through co-metabolism, where the bacteria utilize another compound as a primary carbon source to produce the necessary enzymes for PAH transformation mdpi.com.
Table 1: Bacteria Involved in the Degradation of High Molecular Weight PAHs
| Bacterial Genus/Species | Degraded PAH(s) of Similar Complexity | Key Enzymes/Pathways |
|---|---|---|
| Pseudomonas sp. | Benzo[a]pyrene | Dioxygenases |
| Sphingomonas sp. | Benzo[a]pyrene | Dioxygenases |
| Mycobacterium sp. | Fluoranthene, Pyrene, Benzo[a]pyrene | Dioxygenases |
| Rhodococcus sp. | Pyrene | Dioxygenases |
| Burkholderia cepacia | Benzo[a]pyrene | Co-metabolism with phenanthrene |
Fungal Detoxification Mechanisms
Specific fungal detoxification mechanisms for this compound are not well-established. However, research on the closely related and structurally similar compound, benzo[ghi]perylene (B138134), provides significant insights into potential fungal metabolic pathways. Fungi, particularly certain yeast species, have been shown to degrade HMW PAHs through the action of various oxidative enzymes nih.gov.
A study on the degradation of benzo[ghi]perylene by a yeast consortium identified several key enzymes and metabolic intermediates. The primary enzymes involved were identified as 1,2-dioxygenase, 2,3-dioxygenase, catalase, laccase, lignin peroxidase, and manganese peroxidase. These enzymes initiate the breakdown of the complex ring structure.
The proposed degradation pathway for benzo[ghi]perylene by the yeast consortium YC04 (Rhodotorula sp. NS01, Debaryomyces hansenii NS03, and Hanseniaspora valbyensis NS04) involves the following steps:
Initial oxidation of the benzo[ghi]perylene molecule.
Formation of several intermediate metabolites, including organic acids and smaller aromatic compounds.
Eventual mineralization to less toxic products.
This process highlights the capability of fungal consortia to tackle the complex structures of HMW PAHs. The extracellular nature of many fungal ligninolytic enzymes, such as lignin peroxidase and manganese peroxidase, allows them to act on insoluble compounds like this compound nih.gov. These enzymes are non-specific and can generate highly reactive radicals that initiate the oxidation of the PAH molecule nih.gov.
Table 2: Fungal Degradation of Benzo[ghi]perylene by Yeast Consortium YC04
| Parameter | Finding |
|---|---|
| Yeast Consortium | Rhodotorula sp. NS01, Debaryomyces hansenii NS03, Hanseniaspora valbyensis NS04 |
| Degradation Rate | 60% of 40 mg/L initial concentration in 6 days |
| Key Enzymes Detected | 1,2-dioxygenase, 2,3-dioxygenase, Catalase, Laccase, Lignin Peroxidase, Manganese Peroxidase |
| Proposed Metabolites | Not explicitly detailed in the provided search results |
Toxicological Assessment and Health Impact Research of Benzo Ghi Fluoranthene
Carcinogenesis Studies
The potential of Benzo[ghi]fluoranthene to cause cancer has been investigated through animal studies and evaluated by international health organizations.
Research into the carcinogenic potential of this compound in animal models is limited. A key study involved a skin painting bioassay on female mice. In this experiment, the application of this compound to the skin of the mice did not result in the observation of skin tumors. nih.govinchem.org The available data from this single study was deemed inadequate to permit a full evaluation of the carcinogenicity of this compound in experimental animals. inchem.org
| Study Type | Animal Model | Route of Exposure | Key Finding | Reference |
|---|---|---|---|---|
| Carcinogenicity Bioassay | Female Mice | Skin Painting | No skin tumors observed | nih.govinchem.org |
While specific mechanistic studies on this compound are not extensively detailed in the available literature, the carcinogenic action of polycyclic aromatic hydrocarbons (PAHs) is generally well-understood. The mechanism involves metabolic activation. nih.gov PAHs are converted by enzymes into reactive metabolites, such as diol epoxides. nih.gov These electrophilic metabolites can then bind covalently to DNA, forming bulky DNA adducts. nih.govscispace.com If these adducts are not removed by the cell's DNA repair mechanisms, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. scispace.com This process of metabolic activation to DNA-reactive metabolites is considered the primary pathway for PAH-induced carcinogenesis. nih.gov
The International Agency for Research on Cancer (IARC), an agency of the World Health Organization, has evaluated the carcinogenicity of this compound. Based on the available evidence, IARC has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans . nih.govwho.int This classification signifies that there is inadequate evidence of carcinogenicity in experimental animals and a lack of data regarding its effects on humans. inchem.org This evaluation was published in IARC Monographs Volume 32 and subsequently included in Volume 92 and Supplement 7. nih.govinchem.orgwho.int
| Compound | IARC Classification Group | Description | Reference |
|---|---|---|---|
| This compound | Group 3 | Not classifiable as to its carcinogenicity to humans | nih.govwho.int |
Mutagenicity and Genotoxicity Research
The ability of a substance to cause genetic mutations (mutagenicity) is a key indicator of its potential to cause cancer.
This compound has been tested for mutagenicity using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. The results from this assay showed that this compound is mutagenic to Salmonella typhimurium. nih.govinchem.org This mutagenic activity was observed only in the presence of an external metabolic activation system (S9 mix). nih.govinchem.org This indicates that this compound requires metabolic conversion into other compounds to exert its mutagenic effects, which is a common characteristic of many PAHs. academicjournals.org
| Assay Type | Test Organism | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|
| Ames Test | Salmonella typhimurium | With | Mutagenic | nih.govinchem.org |
The mutagenicity of PAHs like this compound is a direct consequence of their ability to damage DNA. As previously mentioned, metabolically activated PAHs form bulky adducts with DNA. scispace.com These adducts distort the DNA helix and can interfere with normal cellular processes like transcription and replication. youtube.com
Cells possess several sophisticated DNA repair mechanisms to counteract such damage and maintain genomic integrity. nih.gov The primary pathway for removing bulky DNA adducts caused by PAHs is Nucleotide Excision Repair (NER) . scispace.comnih.gov The NER pathway recognizes the structural distortion in the DNA, excises the damaged segment, and synthesizes a new, correct strand of DNA to replace it. scispace.com In addition to NER, Base Excision Repair (BER) may also contribute to the repair of certain types of DNA damage induced by PAHs, particularly those involving apurinic/apyrimidinic (AP) sites that can arise from unstable adducts. nih.gov If these DNA lesions are not repaired before the cell divides, errors can be introduced into the DNA sequence, leading to permanent mutations. scispace.com
Reproductive and Developmental Toxicity
Research specifically investigating the reproductive and developmental toxicity of this compound is limited. However, studies on structurally similar polycyclic aromatic hydrocarbons (PAHs) provide insights into the potential adverse effects this class of compounds can have on reproductive health.
Oocyte Maturation Impairment and Associated Cellular Dysfunctions (e.g., Mitochondrial, Chromosomal)
Direct experimental studies on the effects of this compound on oocyte maturation have not been identified. However, research on other PAHs, such as Benzo[b]fluoranthene (B1141397) (BbF) and Benzo[ghi]perylene (B138134) (BghiP), has demonstrated significant toxicity to oocytes during meiosis. nih.govfrontiersin.org Oocytes are particularly sensitive to external toxic agents during this period, and damage can lead to reduced fertilization and developmental potential. nih.govfrontiersin.org
Studies on the related compound Benzo[b]fluoranthene found that exposure could perturb chromosome alignment and cause mitochondrial dysfunction, characterized by a decrease in the number of mitochondria and reduced membrane potential. nih.govfrontiersin.org This mitochondrial damage can compromise oocyte maturation. nih.govfrontiersin.org Furthermore, exposure to BbF was shown to induce DNA damage and early apoptosis (programmed cell death) in oocytes. nih.govresearchgate.net While these findings highlight a potential mechanism of PAH-induced reproductive toxicity, it is crucial to note that they pertain to Benzo[b]fluoranthene and Benzo[ghi]perylene, and similar studies on this compound are lacking. nih.govfrontiersin.org
| PAH Compound | Reported Effects on Oocyte Maturation |
|---|---|
| This compound | Data not available |
| Benzo[b]fluoranthene | Perturbed chromosome alignment, mitochondrial dysfunction, DNA damage, early apoptosis. nih.govfrontiersin.orgnih.gov |
| Benzo[ghi]perylene | Caused nuclear and cytoplasmic maturation failure by impairing the meiotic apparatus. nih.govfrontiersin.org |
Transplacental Exposure and Offspring Effects
PAHs are known to be capable of crossing the placental barrier, leading to fetal exposure and potential adverse effects on offspring. nih.govnih.gov Studies have associated developmental PAH exposure with outcomes such as low birth weight and intrauterine growth retardation. nih.govfrontiersin.org
While direct evidence for this compound is scarce, research on the related compound Benzo[b]fluoranthene (BbF) demonstrates this transplacental risk. BbF has been detected in maternal and cord serum, as well as in human milk. nih.gov In animal studies, pregnant mice orally exposed to BbF had male offspring with significantly decreased sperm concentration and quality. nih.govnih.gov This suggests that maternal exposure to certain PAHs during gestation and lactation can lead to dysfunctional reproductive function in the offspring. nih.gov Another study linked placental levels of BbF with spontaneous preterm birth in humans, further indicating the potential for this class of compounds to impact developmental outcomes. mdpi.com
Broader Systemic Toxicological Endpoints
The systemic toxicity of this compound has been evaluated in limited studies. In terms of genotoxicity, this compound was found to be mutagenic to the bacterium Salmonella typhimurium when an external metabolic activation system was present. nih.gov
Regarding its carcinogenic potential, the International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "Not classifiable as to its carcinogenicity to humans". nih.gov This classification reflects a lack of sufficient evidence from human or animal studies. In one animal study, this compound was tested for carcinogenicity by applying it to the skin of female mice; no skin tumors were observed under the experimental conditions. nih.gov
| Toxicological Endpoint | Finding for this compound | Citation |
|---|---|---|
| Mutagenicity | Mutagenic to Salmonella typhimurium with metabolic activation. | nih.gov |
| Carcinogenicity (Animal Study) | No skin tumors observed in a single skin-painting study in mice. | nih.gov |
| IARC Carcinogen Classification | Group 3: Not classifiable as to its carcinogenicity to humans. | nih.gov |
Exposure Assessment and Human Health Risk Considerations
This compound is not produced commercially but is a product of the incomplete combustion of organic materials. nih.gov As such, it is a ubiquitous environmental contaminant found in complex mixtures. cdc.gov
Routes of Human Exposure (Inhalation, Ingestion, Dermal Contact)
Human exposure to this compound can occur through multiple routes. nih.gov The general population is primarily exposed through the inhalation of polluted air, smoking tobacco, and the ingestion of food and water that have been contaminated by combustion products. nih.gov
Occupational exposure may occur via inhalation and dermal contact in workplaces where organic fuels are burned, leading to the generation of this compound. nih.gov The substance can be absorbed into the body by inhaling its aerosol form and through skin contact. nih.gov
| Exposure Route | Primary Sources for the General Population | Primary Sources for Occupational Exposure |
|---|---|---|
| Inhalation | Tobacco smoke, polluted ambient air, vehicle exhaust, wood smoke. nih.govcdc.govcdc.gov | Workplaces with incomplete combustion of organic materials (e.g., coal tar production). nih.gov |
| Ingestion | Contaminated food and drinking water. nih.govwww.gov.uk | Incidental ingestion of contaminated materials. |
| Dermal Contact | Contact with contaminated soil, soot, or tar. nih.govepa.gov | Contact with combustion products like soot and tar. nih.gov |
Consideration of this compound in Complex PAH Mixtures
This compound is rarely found in isolation; it is almost always a component of a complex mixture of PAHs. cdc.govnih.gov These mixtures are formed during the incomplete burning of substances like coal, oil, gas, and wood. cdc.gov Therefore, human exposure typically involves simultaneous contact with multiple PAHs. cdc.govnih.gov
Advanced Analytical Methodologies for Benzo Ghi Fluoranthene Research
Sample Preparation and Extraction Techniques
The accurate analysis of Benzo[ghi]fluoranthene hinges on meticulous sample preparation and efficient extraction from complex matrices. Various techniques have been developed and refined to isolate this compound, ensuring reliable and reproducible results.
Solvent Extraction and Saponification Approaches
Traditional solvent extraction remains a fundamental technique for isolating PAHs from solid environmental samples. Accelerated solvent extraction, an automated method, utilizes common solvents under elevated temperature and pressure to streamline the sample preparation process. This technique significantly reduces extraction time to approximately 20 minutes and minimizes solvent consumption to around 40 mL per sample. thermofisher.comthermofisher.com
Saponification, or alkaline hydrolysis, is a classic method that is particularly advantageous for samples with high lipid content, such as biological tissues. cefas.co.ukcefas.co.ukresearchgate.net This process not only extracts PAHs but also serves as a cleanup step by breaking down interfering substances like lipids and elemental sulfur. cefas.co.ukcefas.co.ukresearchgate.net Microwave-assisted saponification has been shown to be a more efficient alternative to traditional methods. cefas.co.ukresearchgate.net While effective, a drawback of conventional saponification is the use of large volumes of solvents and glassware. cefas.co.ukresearchgate.net
| Technique | Principle | Advantages | Disadvantages | Typical Solvents |
| Accelerated Solvent Extraction | Extraction with organic solvents at elevated temperature and pressure. | Fast, automated, reduced solvent usage. | Requires specialized equipment. | Dichloromethane, Acetone |
| Saponification | Alkaline hydrolysis to break down matrix and free analytes. | Effective for fatty matrices, combines extraction and cleanup. cefas.co.ukcefas.co.ukresearchgate.net | Can be time-consuming and use large solvent volumes. cefas.co.ukresearchgate.net | Methanolic Potassium Hydroxide, Ethanol |
Solid Phase Extraction (SPE) and QuEChERS Methodologies
Solid Phase Extraction (SPE) is a widely adopted cleanup and pre-concentration technique in PAH analysis. mdpi.comnih.gov It offers a more efficient and selective alternative to liquid-liquid extraction. nih.gov The choice of sorbent is critical and depends on the sample matrix. Common sorbents for PAH analysis include C18, silica gel, and Florisil. nih.govobrnutafaza.hrwindows.net For instance, C18 cartridges are used to retain PAHs from water samples, which are then eluted with solvents like acetone and dichloromethane. obrnutafaza.hr In the analysis of butter, a dual cleanup using EZ-POP NP SPE followed by silica gel was found to yield cleaner extracts and better recoveries for lighter PAHs compared to a single, large silica gel cartridge. theanalyticalscientist.com
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined approach for extracting organic compounds from various food and environmental matrices. scielo.org.zanews-medical.netswan.ac.uk This technique involves an initial extraction with a solvent, typically acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE) with a combination of salts and sorbents like primary secondary amine (PSA) to remove interferences. scielo.org.zanews-medical.netswan.ac.uknih.gov The QuEChERS method has been successfully validated for the analysis of PAHs in diverse samples, demonstrating good recovery and reproducibility. nih.govdtu.dk
| Method | Key Steps | Common Sorbents/Reagents | Applications | Benefits |
| Solid Phase Extraction (SPE) | Conditioning, Sample Loading, Washing, Elution. | C18, Silica Gel, Florisil. nih.govobrnutafaza.hrwindows.net | Water, Food Oils, Butter. obrnutafaza.hrtheanalyticalscientist.comdtu.dk | High recovery, clean extracts, reduced solvent use. |
| QuEChERS | Acetonitrile extraction, salting out, dSPE cleanup. | MgSO₄, NaCl, PSA, C18. scielo.org.zanih.gov | Fish, Malt, Infant Foods, Environmental matrices. swan.ac.uknih.govdtu.dk | Fast, simple, low solvent consumption, high throughput. news-medical.netswan.ac.uk |
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other PAHs and remaining matrix components before its quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of PAHs, including this compound. nih.govprimescholars.com Reversed-phase columns, such as C18, are commonly used with a mobile phase gradient of acetonitrile and water. primescholars.com Detection is often achieved using ultraviolet (UV) or fluorescence detectors (FLD), with the latter providing higher sensitivity and selectivity for many PAHs. nih.govhplc.eu For a suite of 16 priority PAHs, HPLC coupled with a fluorescence detector has demonstrated detection limits in the picogram range. nih.gov The selection of appropriate excitation and emission wavelengths is crucial for optimizing the sensitivity of fluorescence detection. hplc.euchromatographyonline.com
Gas Chromatography (GC) Implementations
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the definitive identification and quantification of this compound. restek.commerel.si The choice of capillary column is critical for separating isomeric PAHs. Columns with a 5% diphenyl/95% dimethyl polysiloxane stationary phase are frequently used. fishersci.com However, for resolving challenging isobaric compounds, a mid-polarity phase like a 50% phenyl methylpolysiloxane stationary phase can offer superior separation. fishersci.com The use of splitless injection and selected ion monitoring (SIM) mode in GC-MS enhances the sensitivity and allows for trace-level detection. restek.com
| Technique | Stationary Phase/Column | Detector | Key Advantages |
| HPLC | C18 reversed-phase columns. | UV, Fluorescence (FLD). nih.govhplc.eu | Robust, suitable for a wide range of PAHs. FLD offers high sensitivity. nih.govhplc.eu |
| GC-MS | 5% diphenyl/95% dimethyl polysiloxane, 50% phenyl methylpolysiloxane. fishersci.com | Mass Spectrometer (MS). | High resolution for isomers, definitive identification, high sensitivity in SIM mode. restek.comfishersci.com |
Size Exclusion Chromatography (SEC) for Sample Clean-up
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a valuable technique for the cleanup of complex sample extracts prior to chromatographic analysis. nih.govresearchgate.netnih.gov SEC separates molecules based on their size in solution. nih.gov In the context of this compound analysis, SEC is effective in removing large molecular weight interferences, such as lipids and pigments, from the sample extract. nih.gov This cleanup step is particularly important for complex matrices like plant tissues, leading to cleaner chromatograms and improved analytical performance in subsequent GC-MS or HPLC analysis. researchgate.net
Spectroscopic and Mass Spectrometric Detection Methods
The accurate detection and quantification of this compound, a non-alternant polycyclic aromatic hydrocarbon (PAH) without a bay region, necessitates the use of highly sensitive and selective analytical techniques. Spectroscopic and mass spectrometric methods are fundamental in the analysis of this compound, often in complex environmental and biological matrices.
Fluorescence Detection in HPLC Systems
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely employed and highly sensitive method for the analysis of many PAHs, including this compound. nih.gov This is due to the native fluorescence exhibited by compounds with aromatic structures and conjugated double bonds. jasco-global.com HPLC-FLD provides excellent selectivity and sensitivity, making it suitable for trace-level analysis. uw.edu.pl
The effectiveness of fluorescence detection can be significantly enhanced through wavelength programming. uw.edu.plingenieria-analitica.com This involves changing the excitation and emission wavelengths during the chromatographic run to coincide with the elution of specific PAHs. uw.edu.pl By using the optimal excitation and emission maxima for each compound, including this compound, analytical sensitivity and selectivity are maximized, which helps in discriminating against matrix components. ingenieria-analitica.comakjournals.com For instance, the separation of Benzo[ghi]perylene (B138134) and Indeno[1,2,3-cd]pyrene, which often elute closely, benefits greatly from wavelength switching to their very different optimal excitation and emission maxima. uw.edu.pl The high resolving power of modern HPLC columns is crucial to allow for this wavelength switching between adjacent peaks. uw.edu.pl
The table below presents typical fluorescence detection parameters for a suite of PAHs, including the closely related Benzo[ghi]perylene, which is often analyzed alongside this compound.
jasco-global.comjasco-global.comjasco-global.comjasco-global.comjasco-global.comjasco-global.comjasco-global.comData derived from studies on standard PAH mixtures using supercritical fluid chromatography with fluorescence detection.
Mass Spectrometry (MS) and GC/MS Integration
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful and widely used technique for the definitive identification and quantification of PAHs. researchgate.net The integration of GC's high-resolution separation capabilities with the high selectivity and sensitivity of MS makes it an effective method for analyzing complex mixtures. nih.gov
In GC/MS analysis of PAHs, compounds are separated based on their boiling points and interaction with the GC column's stationary phase. shimadzu.com A significant challenge in PAH analysis is the separation of isomers, which have identical molecular weights and similar physical properties. shimadzu.comgcms.cz The choice of GC column is therefore critical. Specialized stationary phases, such as a 50% phenyl methylpolysiloxane phase, have been developed to provide unique selectivity that can resolve challenging isobaric compounds like the benzofluoranthene isomers (b, j, and k). fishersci.com
Following separation by GC, the molecules are ionized, typically by electron impact (EI), and the resulting ions are separated by the mass spectrometer based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each compound, acting as a chemical fingerprint for identification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC/MS/MS) can be used in the multiple reaction monitoring (MRM) mode, which significantly reduces matrix interference. nih.gov
Spectrofluorometry (SF)
Spectrofluorometry is a technique that measures the fluorescence of a sample. For PAH analysis, synchronous fluorescence spectroscopy (SFS) is a particularly useful variation. In SFS, both the excitation and emission monochromators are scanned simultaneously while maintaining a constant wavelength difference (Δλ). This approach simplifies the typically complex emission spectra of PAH mixtures, resulting in narrowed spectral bands and reduced spectral overlap.
Constant-wavelength SFS has been successfully applied to determine specific PAHs like Benzo[a]pyrene (B130552), Benzo[b]fluoranthene (B1141397), and Benzo[k]fluoranthene in the presence of 16 other EPA priority PAHs. researchgate.net The technique can be fast and simple, making it suitable for routine analysis, with detection limits reported in the low μg/L range. researchgate.net The interaction and complex formation of PAHs with other molecules can also be studied effectively using spectrofluorometry by observing enhancements or changes in the fluorescence emission spectra. nih.gov
Advanced Techniques (e.g., GCxGC-TOFMS)
For extremely complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior analytical capabilities. gcms.cznih.gov This technique provides a significant increase in peak capacity and resolving power compared to conventional one-dimensional GC. gcms.cz
In a GCxGC system, two columns with different separation mechanisms are coupled. The effluent from the first column is trapped, concentrated, and then re-injected onto the second, much shorter column for a rapid, secondary separation. The result is a two-dimensional chromatogram that can separate components of a complex mixture that would otherwise co-elute. gcms.czgcms.cz
When paired with a TOFMS detector, which offers high-speed data acquisition and spectral deconvolution capabilities, GCxGC becomes a powerful tool for identifying unknown compounds in complex matrices. gcms.cz The enhanced resolution of GCxGC leads to "cleaner" mass spectra, which improves the accuracy of library matching for compound identification. gcms.cz This technique has been shown to provide clear separation of the entire PAH band from hydrocarbon interferences in used engine oil samples. gcms.cz
Immunochemical and Molecular Approaches for Metabolites and Adducts
Beyond measuring the parent compound, it is often crucial to detect its metabolites and adducts, particularly DNA adducts, which are markers of carcinogenic exposure. Immunochemical and molecular methods offer highly sensitive alternatives to traditional chromatographic techniques for these specific applications. nih.gov
Immunoassays (ELISA, USERIA)
Immunoassays utilize the specific binding between an antibody and an antigen to detect and quantify substances. The enzyme-linked immunosorbent assay (ELISA) is a common format used for the detection of PAHs and their adducts. nih.gov In a competitive ELISA, a known amount of a PAH-protein conjugate is immobilized on a microtiter plate. The sample, a standard, and a specific primary antibody are then added. The target PAH in the sample competes with the immobilized conjugate for binding to the antibody. The amount of antibody bound to the plate is then detected with a secondary antibody linked to an enzyme, and the resulting signal is inversely proportional to the concentration of the PAH in the sample. nih.gov
While immunoassays can be highly sensitive and cost-effective, a key consideration is the cross-reactivity of the antibody with structurally similar compounds. nih.gov For example, an immunoassay developed for Benzo[a]pyrene showed significant cross-reactivity with Benzo[b]fluoranthene. nih.gov
Ultrasensitive Enzymatic Radioimmunoassay (USERIA) is another powerful immunochemical technique that offers even greater sensitivity for detecting DNA adducts. nih.gov In one USERIA approach for Benzo[a]pyrene-DNA adducts, the modified DNA is adsorbed to a microtiter plate, followed by the addition of a specific rabbit antiserum. A second antibody, conjugated to the enzyme alkaline phosphatase, is then added. The enzymatic amplification step, where the enzyme converts a radiolabeled substrate (e.g., [3H]adenosine 5'-monophosphate) into a product ([3H]adenosine), allows for extremely low levels of detection. nih.gov Studies have shown that USERIA can be approximately 500-fold more sensitive than radioimmunoassay for the detection of B[a]P-DNA adducts, capable of measuring as little as 3 femtomoles of the bound adduct. nih.gov
Computational Chemistry and Modeling of Benzo Ghi Fluoranthene
Quantum Chemical Investigations of Electronic Structure and Optical Properties
Quantum chemical methods are instrumental in elucidating the electronic and optical characteristics of complex organic molecules. For compounds related to Benzo[ghi]fluoranthene, such as fluoranthene (B47539) and benzo[k]fluoranthene, Density Functional Theory (DFT) has been employed to study their electronic structure and optical properties. sigmaaldrich.comresearchgate.net These studies optimize the ground-state geometries of the molecules to predict their behavior. sigmaaldrich.com
Research on fluoranthene and benzo[k]fluoranthene-based oligoarenes suggests their potential as materials for organic light-emitting diodes (OLEDs). researchgate.net DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide comprehensive information on both structural and electronic properties. researchgate.net For some derivatives, these calculations have revealed strong non-linear optical (NLO) properties, indicated by significant differences in dipole moments. researchgate.net While these studies provide a framework for understanding the properties of fused-ring aromatic systems, specific quantum chemical investigations detailing the electronic and optical properties exclusively for this compound are not extensively detailed in available literature. However, the foundational principles and methods applied to its isomers and related structures are directly applicable. For instance, solutions of this compound are known to exhibit blue fluorescence, a property that could be modeled using time-dependent DFT (TD-DFT). nih.gov
Prediction of Atmospheric Transformation Products through Computational Approaches
Computational chemistry serves as a vital tool to predict the atmospheric fate of PAHs. For this compound, which exists in both vapor and particulate phases in the atmosphere, computational models are used to estimate its reactivity and persistence. nih.gov
The primary atmospheric degradation pathway for vapor-phase this compound is the reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov Using structure-activity relationship (SAR) estimation methods, the rate constant for this reaction is calculated to be 6.2 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This leads to an estimated atmospheric half-life of approximately 6.2 hours. nih.gov
In addition to oxidation by hydroxyl radicals, this compound is expected to be susceptible to direct photolysis. nih.gov This is because the compound strongly absorbs light at wavelengths greater than 290 nm, which are present in sunlight. nih.gov Computational models that predict the formation of transformation products for other PAHs, such as benzo[k]fluoranthene, often utilize DFT to determine the most thermodynamically favorable reaction sites and products, including nitro- and hydroxy-PAHs. nih.gov While this compound was not a primary subject in some extensive computational studies of PAH transformation, the methodologies are applicable for predicting its degradation products. nih.gov
Environmental Fate and Transport Modeling
Modeling the environmental fate and transport of this compound relies on key physicochemical properties, which are often estimated using computational methods. These parameters determine how the compound partitions between air, water, soil, and biota. nih.gov
This compound's high soil organic carbon-water partitioning coefficient (Koc) and low Henry's Law constant indicate its tendency to adsorb strongly to soil and sediment, with limited volatilization from moist soil or water surfaces. nih.gov Its potential for bioconcentration in aquatic organisms is considered very high, as indicated by its bioconcentration factor (BCF), although metabolism within the organism can mitigate this. nih.gov PAHs with four or more rings, such as this compound, are generally resistant to biodegradation. nih.gov
The following table summarizes the key computed parameters used in environmental fate and transport models for this compound.
| Property | Predicted Value | Implication for Environmental Fate & Transport |
| Soil Adsorption Coefficient (Koc) | 1.8 x 10⁵ (estimated) | Expected to have no mobility in soil. nih.gov |
| Henry's Law Constant | 1.3 x 10⁻⁶ atm-m³/mol (estimated) | Volatilization from moist soil and water is not a significant fate process. nih.gov |
| Bioconcentration Factor (BCF) | 2,040 (estimated) | Very high potential for bioconcentration in aquatic organisms. nih.gov |
| Atmospheric Half-life (vs. •OH) | 6.2 hours (estimated) | Degraded in the vapor phase by reaction with hydroxyl radicals. nih.gov |
| Volatilization Half-life (Model River) | 41 days (estimated) | Attenuated by adsorption to suspended solids and sediment. nih.gov |
| Volatilization Half-life (Model Lake) | 305 days (estimated) | Attenuated by adsorption to suspended solids and sediment. nih.gov |
This data is based on computational estimations.
Quantitative Structure-Activity Relationship (QSAR) Studies for Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. ljmu.ac.uk These models are frequently used in toxicology to predict the potential hazards of chemicals, thereby reducing the need for animal testing. ljmu.ac.uknih.gov The development of a QSAR model involves creating a dataset of chemicals with known toxicity values and using their molecular descriptors (features derived from the chemical structure) to build a predictive model. mdpi.com
For PAHs, QSAR models can be used to predict endpoints such as mutagenicity, carcinogenicity, and ecotoxicity. Although experimental data exists indicating that this compound is mutagenic to Salmonella typhimurium in the presence of metabolic activation, specific QSAR studies that focus on or include this compound for toxicity prediction are not prominently detailed in the reviewed literature. nih.gov However, the principles of QSAR are broadly applicable. Such a model would use descriptors calculated for this compound (e.g., electronic properties, hydrophobicity, steric parameters) to predict its toxicity based on the established relationship from a training set of other PAHs with known toxicities. The accuracy of QSAR models is a subject of ongoing research, with efforts to improve their predictive power for complex endpoints. ljmu.ac.uknih.gov
Remediation and Environmental Management Strategies for Benzo Ghi Fluoranthene Contamination
Bioremediation Technologies
Bioremediation harnesses biological processes to degrade or transform hazardous substances into less toxic forms. For contaminants like benzo[ghi]fluoranthene, these technologies offer a potentially sustainable and cost-effective solution.
Microbial Degradation and Consortia Applications
The microbial degradation of PAHs is a key area of research for the remediation of contaminated sites. While many studies focus on a range of PAHs, specific data on this compound is often embedded within the broader analysis of high molecular weight (HMW) PAHs.
Table 1: Microbial Genera Investigated for High Molecular Weight PAH Degradation
| Microbial Genus | Potential Role in PAH Degradation |
|---|---|
| Mycobacterium | Known for its ability to degrade a wide range of hydrocarbons, including HMW PAHs. |
This table is based on genera identified in studies on HMW PAH degradation which includes compounds structurally similar to this compound.
Enhanced Bioremediation Strategies
To improve the efficiency of microbial degradation, various enhancement strategies are employed. These methods aim to increase the bioavailability of hydrophobic compounds like this compound to microorganisms.
The addition of surfactants is a common approach to enhance the solubility and desorption of PAHs from soil particles, making them more accessible to microbial attack. mdpi.comnih.gov For instance, the use of sodium dodecyl benzene sulfonate (SDBS) has been shown to improve the degradation of aged PAHs in soil. mdpi.com Furthermore, the provision of additional carbon sources, such as glucose, can stimulate microbial activity and co-metabolism of complex pollutants. mdpi.com
Immobilizing microbial consortia on carrier materials like biochar is another promising strategy. mdpi.com This technique can protect the microorganisms from toxic environmental conditions and increase their concentration in the contaminated zone, leading to higher degradation rates. mdpi.com A study demonstrated that the highest degradation efficiencies for HMW PAHs were achieved when an immobilized microbial consortium was used in combination with the addition of both glucose and SDBS. mdpi.com
Phytoremediation, the use of plants to clean up contaminated environments, has also been investigated for PAH-contaminated soils. However, some HMW PAHs, such as benzo[ghi]perylene (B138134), have shown resistance to this method. In a greenhouse experiment using birch and mulberry trees, benzo[ghi]perylene was among the PAHs that remained almost entirely undegraded after 18 months of cultivation, indicating the limitations of phytoremediation for certain recalcitrant compounds. researchgate.net
Physico-Chemical Treatment Methods
In addition to biological approaches, several physico-chemical methods are available for the remediation of this compound-contaminated sites.
Soil Washing and Extraction Techniques
Soil washing is an ex-situ remediation technology that uses a liquid solution to separate contaminants from the soil matrix. epa.gov Surfactant-enhanced soil washing has been shown to be a promising technique for removing PAHs. psu.edu The process involves mixing the contaminated soil with a washing solution containing surfactants, which helps to solubilize the hydrophobic PAHs. psu.edu The effectiveness of this method is influenced by factors such as surfactant type and concentration, liquid-to-solid ratio, and washing time. psu.edu
One study investigated the use of nano-sulfonated graphene (SGE) as a washing agent for the removal of PAHs from a coking plant soil. The results showed that under optimal conditions (SGE concentration of 2,000 mg L⁻¹, a liquid/soil ratio of 10:1, and 4 washing cycles), over 80% of total PAHs could be removed. The removal rate for benzo[ghi]perylene specifically was also reported, demonstrating the potential of this innovative washing agent.
Table 2: Removal Efficiency of Benzo[ghi]perylene using Nano-Sulfonated Graphene (SGE) Washing
| Washing Cycles | Benzo[ghi]perylene Removal Rate (%) |
|---|---|
| 1 | Data not specified |
| 2 | Data not specified |
| 3 | Data not specified |
Oxidation Processes
Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals are particularly effective in breaking down persistent organic pollutants. However, the complex nature of soil matrices can sometimes limit the effectiveness of these treatments due to the scavenging of oxidants by non-target organic matter.
Risk-Based Management Frameworks for Contaminated Sites
Given the challenges and costs associated with the complete removal of persistent contaminants like this compound, risk-based management frameworks are often employed. These approaches focus on assessing the potential risks to human health and the environment to determine the necessity and extent of remediation.
A common strategy for assessing the risk of PAH mixtures in soil is the use of a surrogate marker. service.gov.ukjiscmail.ac.uk Benzo[a]pyrene (B130552) (BaP) is often selected for this purpose due to its well-documented carcinogenicity and its consistent presence in PAH-contaminated sites. service.gov.ukjiscmail.ac.uk The risk posed by other PAHs is then evaluated based on their concentration relative to BaP.
Public Health England has compiled data on the mean ratio of several genotoxic PAHs to BaP in contaminated soils across England and Wales. For benzo[ghi]perylene, the mean ratio to BaP was found to be 0.70. jiscmail.ac.uk This information is crucial for risk assessments, as it allows for an estimation of the total carcinogenic potential of the PAH mixture based on the concentration of the surrogate marker.
Table 3: Mean Ratio of Benzo[ghi]perylene to Benzo[a]pyrene in Contaminated UK Soils
| Polycyclic Aromatic Hydrocarbon | Mean Ratio to Benzo[a]pyrene |
|---|
This data is based on an analysis of 52 contaminated sites in England and Wales. jiscmail.ac.uk
By using such risk-based frameworks, site managers can make informed decisions about the need for active remediation, potentially opting for less intensive management strategies like monitored natural attenuation or institutional controls where risks are deemed acceptable.
Waste Disposal and Environmental Regulatory Compliance
The management and disposal of waste contaminated with this compound are subject to stringent environmental regulations to mitigate potential harm to human health and the environment. As a polycyclic aromatic hydrocarbon (PAH), this compound is recognized as a hazardous substance, necessitating specific handling, treatment, and disposal protocols.
Hazardous Waste Classification
Wastes containing this compound may be classified as hazardous under various national and international regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. While this compound is not individually listed as a RCRA hazardous waste, it is a constituent of several listed hazardous wastes. Waste streams from certain industrial processes known to generate PAHs are assigned specific waste codes.
For instance, wastes from wood preserving processes using creosote (B1164894), which contains PAHs, are listed under specific RCRA codes. wku.edu Similarly, leachate from landfills that have accepted wastes containing PAHs may also be classified as hazardous. wku.edu It is the responsibility of the waste generator to determine if their waste meets the criteria for being a listed or characteristic hazardous waste.
Under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), this compound is designated as a hazardous substance. This designation has implications for the cleanup of contaminated sites and the reporting of releases into the environment.
Regulatory Framework and Compliance
A comprehensive regulatory framework is in place to ensure the proper management of this compound-contaminated waste. Key aspects of this framework include:
Waste Characterization: Generators of waste must accurately characterize their waste to determine if it is hazardous. This often involves laboratory analysis to identify the concentration of this compound and other hazardous constituents.
Land Disposal Restrictions (LDRs): The LDR program under RCRA sets treatment standards for hazardous wastes before they can be disposed of in a landfill. ecfr.gov These standards are designed to reduce the toxicity and mobility of hazardous constituents. Wastes containing this compound must meet these treatment standards prior to land disposal.
Universal Treatment Standards (UTS): The EPA has established Universal Treatment Standards for many hazardous constituents, including some PAHs. epa.govepa.gov These standards specify the maximum concentration of a constituent allowed in the waste extract for it to be considered adequately treated.
Permitting and Manifesting: Facilities that treat, store, or dispose of hazardous waste are required to have a RCRA permit. The transportation of hazardous waste is tracked using a manifest system, which creates a paper trail from the point of generation to the final disposal facility.
Acceptable Disposal Methods
The ultimate disposal of this compound-contaminated materials must be conducted in a manner that is protective of human health and the environment. nih.gov Acceptable disposal methods are determined by the waste's characteristics and the applicable regulations.
Table 7.4-1: Acceptable Disposal Methods for this compound Contaminated Waste
| Disposal Method | Description | Regulatory Considerations |
| Incineration | High-temperature thermal destruction of organic constituents. | Must be performed in a RCRA-permitted hazardous waste incinerator. |
| Hazardous Waste Landfill | Disposal in a specially designed and monitored landfill for hazardous waste. | Waste must meet Land Disposal Restriction (LDR) treatment standards. |
| Recycling and Reuse | In some cases, it may be possible to recycle or reuse materials containing PAHs. | Must be in compliance with all applicable environmental regulations. nih.gov |
The selection of the most appropriate disposal method depends on a variety of factors, including the concentration of this compound, the physical matrix of the waste (e.g., soil, sludge, liquid), and the specific regulatory requirements.
Reporting and Recordkeeping
Compliance with environmental regulations for this compound waste also involves rigorous reporting and recordkeeping. This includes:
Biennial Reporting: Large quantity generators of hazardous waste and treatment, storage, and disposal facilities are required to submit a biennial report to the EPA detailing their hazardous waste activities.
Manifests: Copies of hazardous waste manifests must be retained for a specified period.
Release Reporting: Under CERCLA, releases of hazardous substances in amounts equal to or greater than their reportable quantity (RQ) must be reported to the National Response Center. The RQ for Benzo[ghi]perylene, a related PAH, is 5,000 pounds.
Adherence to these waste disposal and regulatory compliance measures is crucial for the responsible management of this compound contamination and the protection of environmental quality.
Q & A
How is Benzo[ghi]fluoranthene identified and quantified in environmental samples?
Basic Research Question
this compound, a polycyclic aromatic hydrocarbon (PAH), is typically identified using gas chromatography (GC) paired with mass spectrometry (MS) or flame ionization detection (FID). Key parameters include non-polar retention indices (e.g., rinpol values ranging 389.60–391.60) and temperature-programmed GC conditions using columns like DB-5 or equivalent . For quantification, standard solutions (e.g., 10 mg/L in cyclohexane or acetonitrile) are used, with strict storage protocols (0°C–6°C) to prevent degradation .
What are the primary health risks associated with this compound exposure?
Basic Research Question
this compound is classified as a potential carcinogen under EPA guidelines. Its toxicity is evaluated through in vitro mutagenicity assays (e.g., Ames test) and in vivo studies measuring tumorigenicity in model organisms. The IRIS database highlights its bioaccumulation potential and recommends adhering to EPA 1986 carcinogen risk assessment protocols, including dose-response modeling and exposure pathway analysis .
How do researchers resolve contradictions in reported thermodynamic properties of this compound?
Advanced Research Question
Discrepancies in properties like critical temperature (tc), boiling point (tb), and entropy of fusion (sfust) arise from variations in computational methods (e.g., Joback vs. NIST Webbook). To address this, cross-validate data using experimental techniques:
- Differential Scanning Calorimetry (DSC) for melting points .
- GC retention indices under standardized conditions (e.g., Kovats' system) .
- Compare computational outputs (e.g., mcvol = 171.480 kJ/mol via Joback Method) with empirical NIST data .
What experimental designs are optimal for studying this compound’s photodegradation?
Advanced Research Question
Photolysis studies require controlled UV light exposure (e.g., 254–365 nm) in solvents like acetonitrile or cyclohexane. Key steps:
Sample preparation : Use deuterated analogs (e.g., this compound-d12) to track degradation pathways via isotope labeling .
Analytical validation : Monitor byproducts (e.g., quinones) using high-resolution MS and IR spectroscopy (peaks at 1340–400 cm⁻¹) .
Kinetic modeling : Apply pseudo-first-order kinetics to estimate half-lives under varying pH and oxygen levels .
How are this compound standard solutions prepared for trace analysis?
Basic Research Question
Standard solutions are prepared gravimetrically in solvents like cyclohexane or acetonitrile (10–100 mg/L), with verification via GC-FID/MS. Key considerations:
- Avoid acetic acid as a solvent due to reactivity with PAHs .
- Use certified reference materials (CRMs) from NIST or EPA to ensure accuracy .
- Store solutions in amber glass at 0°C–6°C to minimize photodegradation and evaporation .
What methodologies differentiate this compound from its structural isomers?
Advanced Research Question
Isomeric PAHs (e.g., Benzo[j]fluoranthene, Benzo[k]fluoranthene) are distinguished using:
- Retention indices : this compound exhibits rinpol = 2410.80–2431.50 in non-polar GC columns, distinct from Benzo[j]fluoranthene (rinpol = 389.60–391.60) .
- High-resolution MS : Monitor molecular ion clusters (e.g., m/z 276.33 for [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Compare carbonyl stretching frequencies (1700–1750 cm⁻¹) and ring vibration modes .
What are the environmental fate and transport mechanisms of this compound?
Basic Research Question
this compound persists in soils and sediments due to low water solubility and high log Kow (~6.5). Key studies involve:
- Sorption experiments : Measure partitioning coefficients (Kd) using humic acids or clay minerals .
- Bioavailability assays : Use earthworm models to assess uptake rates in contaminated soils .
- Atmospheric deposition : Track particulate-bound PAHs via air sampling and GC-MS .
How do researchers validate analytical methods for this compound in complex matrices?
Advanced Research Question
Method validation follows EPA SW-846 protocols:
Spike recovery tests : Add known quantities to soil/sediment extracts; target recovery = 70–120% .
Matrix-matched calibration : Use blanks spiked with deuterated internal standards (e.g., this compound-d12) to correct for matrix effects .
Cross-lab reproducibility : Compare results across labs using CRMs and interlaboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
